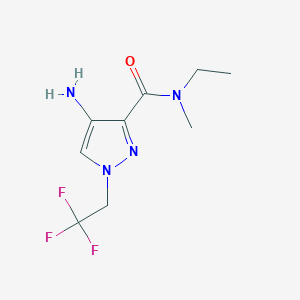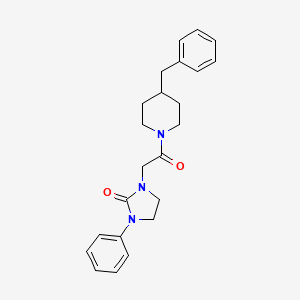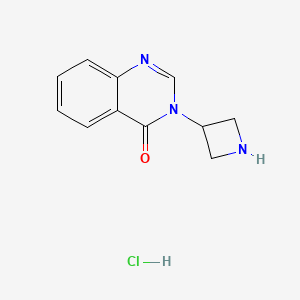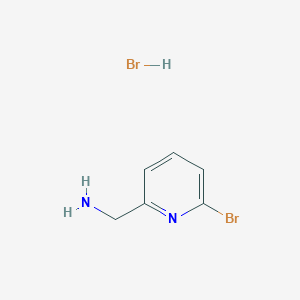![molecular formula C10H12N4O3 B2798253 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate CAS No. 866018-34-0](/img/structure/B2798253.png)
2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate” is a chemical compound with a molecular formula of C6H6N4O . It is related to the [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- class of compounds . It has been studied for its potential as an antiviral drug .
Synthesis Analysis
The synthesis of this compound and related structures often involves multicomponent reactions . For instance, one method involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods. For example, NMR spectroscopy, IR and UV spectroscopy, and elemental analysis can be used .Chemical Reactions Analysis
The compound undergoes electrochemical transformations in aqueous and aprotic media . It is irreversibly reduced in aqueous acidic media on a glassy carbon electrode in one stage with the participation of six electrons . The electroreduction of the compound in DMF on a background of tetrabutylammonium salts proceeds in two stages, controlled by the kinetics of second-order reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, its molecular weight is 150.1380 . Further analysis can be done using techniques such as IR spectroscopy and NMR .科学的研究の応用
Synthesis and Characterization
This compound, being part of the triazolopyrimidine family, is of interest due to its versatile chemical properties and potential applications in pharmaceuticals and materials science. For instance, the synthesis and characterization of related compounds have been extensively studied to understand their structural and electronic properties. The synthesis involves novel methods including the reaction of amino derivatives of triazolopyrimidine, highlighting the formation of compounds with potential biological activity (Vas’kevich et al., 2006; Titova et al., 2019).
Structural Modifications and Mechanistic Insights
Research into the structural modification of pyrimidinyl hydrazones has led to the discovery of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, providing insights into the cyclization mechanisms and the influence of substituents on the compound's properties (Erkin & Krutikov, 2007). Additionally, studies on the solvent-induced supramolecular polymorphism in Cu(II) coordination complexes built from triazolopyrimidine derivatives have unveiled interesting aspects of crystal structure and antioxidant activity (Chkirate et al., 2020).
Potential Biological Applications
The potential biological applications of triazolopyrimidine derivatives have been a subject of interest, with some compounds being evaluated for their tuberculostatic activity. The structure-activity relationships analyzed in these studies suggest promising avenues for developing new antituberculous agents (Titova et al., 2019). Moreover, the exploration of redox conversions of related compounds has revealed their promising features as antiviral drugs, enhancing our understanding of their electrochemical properties and mechanisms of action (Ivoilova et al., 2021).
Molecular Docking and Theoretical Studies
Theoretical studies and molecular docking analyses have provided deep insights into the interaction mechanisms of triazolopyrimidine derivatives with biological targets. Such studies have revealed the binding energy and the potential inhibitory effects of these compounds, suggesting their utility in cancer treatment due to their ability to adhere to the active sites of proteins (Sert et al., 2020).
将来の方向性
特性
IUPAC Name |
2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-6-8(3-4-17-7(2)15)9(16)14-10(13-6)11-5-12-14/h5H,3-4H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCPYSZPFFUMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CCOC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine](/img/structure/B2798172.png)
![2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2798173.png)



![3-chloro-2-{[5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2798179.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2798181.png)


![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide](/img/structure/B2798185.png)
![2-[Butyl(methyl)amino]-3-(4-chlorophenyl)quinazolin-4-one](/img/structure/B2798186.png)
![ethyl 4-chloro-5-{(E)-[(2-hydroxyethyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2798188.png)
![N-[2-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2798193.png)